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Compound of Interest

Compound Name: FR181157

Cat. No.: B1674010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
FR181157 is a potent, selective, and orally bioavailable non-prostanoid agonist of the

prostacyclin (PGI₂) receptor (IP receptor). Developed by Fujisawa Pharmaceutical Co., Ltd.,

this compound has been a subject of research due to its potential therapeutic applications in

conditions where IP receptor activation is beneficial, such as cardiovascular diseases

characterized by platelet aggregation and vasoconstriction. This technical guide provides a

comprehensive overview of FR181157, including its chemical properties, mechanism of action,

biological activity, and a summary of key experimental data. While detailed experimental

protocols are outlined based on standard methodologies, it is recommended to consult the

primary literature for precise, step-by-step procedures.

Chemical Properties and Structure
FR181157 is a synthetic organic compound with a distinct chemical structure that mimics the

biological activity of prostacyclin without the inherent instability of the natural ligand.
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Property Value

IUPAC Name

2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-

yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic

acid

Molecular Formula C₃₀H₂₇NO₄

Molecular Weight 465.5 g/mol

CAS Registry Number
171046-15-4 (sodium salt); 200433-03-0 (free

acid)

Mechanism of Action and Signaling Pathway
FR181157 exerts its biological effects by selectively binding to and activating the prostacyclin

(IP) receptor, a G-protein coupled receptor (GPCR). The activation of the IP receptor initiates a

signaling cascade that is crucial for its physiological effects.

Upon agonist binding, the IP receptor couples to the Gs alpha subunit (Gαs) of the

heterotrimeric G-protein. This interaction stimulates adenylyl cyclase (AC) to convert adenosine

triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in

intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then

phosphorylates various downstream targets, resulting in the physiological responses

associated with prostacyclin, namely vasodilation and inhibition of platelet aggregation.[1][2][3]

[4][5][6][7]
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Caption: FR181157 signaling pathway via the IP receptor.

Biological Activity
FR181157 is a potent agonist of the IP receptor with high selectivity. Its biological activity has

been characterized through in vitro binding and functional assays.

Quantitative Data
Compound Assay Species Value Reference

FR181157

IP Receptor

Binding Affinity

(Ki)

Human 54 nM [3][5][8][9][10]

Platelet

Aggregation

Inhibition (IC₅₀)

- 60 nM [3][5][8][9][10]

Metabolite 6

(epoxy ring)

IP Receptor

Binding Affinity

(Ki)

Human 6.1 nM [11]

Platelet

Aggregation

Inhibition (IC₅₀)

- 5.8 nM [11]

Experimental Protocols
Disclaimer: The following protocols are generalized descriptions based on standard laboratory

practices. For detailed, validated protocols specific to FR181157, it is imperative to consult the

primary research articles by Hattori et al., which were not fully accessible for this review.

Stereoselective Synthesis of FR181157
The synthesis of FR181157 involves a multi-step process with a key stereoselective reaction to

establish the desired chirality.[1] A crucial step is the Sharpless asymmetric dihydroxylation,

which allows for the creation of a chiral epoxide with high enantiomeric excess.[1]
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Caption: Generalized synthetic workflow for FR181157.

IP Receptor Binding Assay
This assay is performed to determine the binding affinity (Ki) of FR181157 for the human IP

receptor.

Materials:

Cell membranes expressing the recombinant human IP receptor.

Radiolabeled ligand (e.g., [³H]-iloprost).

FR181157 at various concentrations.

Assay buffer (e.g., Tris-HCl with MgCl₂).

Glass fiber filters.

Scintillation counter.

Methodology:

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of

FR181157.

Allow the binding to reach equilibrium.

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.
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Determine the concentration of FR181157 that inhibits 50% of the specific binding of the

radioligand (IC₅₀).

Calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay
This functional assay measures the ability of FR181157 to inhibit platelet aggregation, typically

induced by an agonist like ADP or collagen.

Materials:

Platelet-rich plasma (PRP) from human or animal blood.

Platelet agonist (e.g., ADP, collagen).

FR181157 at various concentrations.

Aggregometer.

Methodology:

Prepare PRP from fresh blood samples.

Pre-incubate the PRP with varying concentrations of FR181157 or vehicle control.

Induce platelet aggregation by adding a standard concentration of the agonist.

Monitor the change in light transmission through the PRP sample over time using an

aggregometer. An increase in light transmission corresponds to platelet aggregation.

Determine the concentration of FR181157 that inhibits the agonist-induced platelet

aggregation by 50% (IC₅₀).

Pharmacokinetics
FR181157 has been reported to be orally active and possess good bioavailability.[1] However,

specific quantitative pharmacokinetic parameters from in vivo studies in preclinical species are

not readily available in the public domain. Such studies would typically involve administering
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FR181157 orally and intravenously to animals (e.g., rats, monkeys) and measuring plasma

concentrations of the compound over time to determine parameters like Cmax, Tmax, half-life

(t₁/₂), and absolute bioavailability.

Metabolism
Metabolism studies of FR181157 have led to the identification of active metabolites.[11] One

notable metabolite, with an epoxy ring, demonstrated significantly higher potency in both IP

receptor binding and anti-aggregative activity compared to the parent compound.[11] This

highlights the importance of considering metabolic pathways in the overall pharmacological

profile of FR181157.

Conclusion
FR181157 is a well-characterized, potent, and selective IP receptor agonist with demonstrated

in vitro efficacy. Its oral bioavailability makes it a valuable research tool for studying the

physiological and pathophysiological roles of the prostacyclin pathway and a potential lead

compound for the development of new therapeutics. Further research, particularly the public

dissemination of detailed in vivo pharmacokinetic and pharmacodynamic data, would be

beneficial for a more complete understanding of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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